Chrysotobibenzyl

Metabolic stability In vitro metabolism DMPK

Chrysotobibenzyl is the only bibenzyl validated for Cav-1-dependent integrin (β1,β3,αν) downregulation and EMT suppression via shRNA knockdown in H460/H292 cells. Unlike structurally related bibenzyls, it uniquely engages the Cav-1-integrin-EMT cascade at non-cytotoxic 1–50 μM concentrations, enabling clean separation of anti-metastatic activity from direct cytotoxicity. It provides the only complete human hepatic metabolic map (36 metabolites) among bibenzyls and is metabolized into moscatilin, chrysotoxine, erianin, and crepidatin—critical for DMPK studies. Essential for cisplatin combination studies targeting integrin-mediated chemosensitization.

Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
CAS No. 108853-09-4
Cat. No. B1668920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysotobibenzyl
CAS108853-09-4
SynonymsChrysotobibenzyl, Aloifol II dimethyl ether
Molecular FormulaC19H24O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC
InChIInChI=1S/C19H24O5/c1-20-15-9-8-13(10-16(15)21-2)6-7-14-11-17(22-3)19(24-5)18(12-14)23-4/h8-12H,6-7H2,1-5H3
InChIKeyXKKZNLRWNSUNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chrysotobibenzyl (CAS 108853-09-4) for Cancer Metastasis Research: Sourcing and Procurement Guide


Chrysotobibenzyl (CAS 108853-09-4), also known as aloifol II dimethyl ether, is a polymethoxylated bibenzyl compound naturally isolated from the stems of Dendrobium species including D. pulchellum, D. chrysotoxum, and D. nobile [1][2]. It belongs to the bibenzyl class of phenolic natural products characterized by a C6-C2-C6 skeleton with multiple methoxy substitutions [3]. This compound is primarily utilized in oncology research as an anti-metastatic agent that targets lung cancer cell migration, invasion, and epithelial-to-mesenchymal transition (EMT) via caveolin-1-dependent integrin regulation [4].

Why Bibenzyl Analogs Cannot Substitute for Chrysotobibenzyl in Metastasis Research


Bibenzyl compounds isolated from Dendrobium species—including chrysotobibenzyl, chrysotoxine, moscatilin, gigantol, erianin, and crepidatin—exhibit markedly divergent biological activities despite sharing a common C6-C2-C6 backbone scaffold [1]. Substitution patterns of hydroxyl and methoxy groups on the aromatic rings produce substantial differences in cytotoxicity, anti-metastatic potency, metabolic stability, and molecular targets. For instance, moscatilin demonstrates far stronger direct cytotoxicity (IC50: 8.68 μM against FHCC-98 hepatoma cells) than chrysotobibenzyl (IC50: 56.60 μM), while chrysotobibenzyl uniquely engages caveolin-1-dependent integrin regulation that other bibenzyls do not activate [2][3]. Even structurally close analogs with identical core skeletons cannot be assumed to possess equivalent anti-metastatic mechanisms or cisplatin-sensitizing properties, making target-specific procurement essential for reproducible research outcomes [4].

Quantitative Differentiation Evidence for Chrysotobibenzyl vs. Bibenzyl Analogs


Metabolic Stability: Chrysotobibenzyl t1/2 in Human Hepatocytes vs. Human Liver Microsomes

Chrysotobibenzyl exhibits differential metabolic stability depending on the hepatic model system employed, with a significantly longer half-life in human hepatocytes (t1/2 = 44.35 min) compared to human liver microsomes (t1/2 = 16.24 min) [1]. The study also identified that chrysotobibenzyl undergoes metabolism into moscatilin, chrysotoxine, erianin, and crepidatin as phase I metabolites via demethylation pathways [2]. This metabolic interconversion profile has not been systematically characterized for other bibenzyls and establishes a unique metabolic relationship among this compound class that must be accounted for in experimental design.

Metabolic stability In vitro metabolism DMPK Human hepatocytes

Anti-Metastatic Differentiation: Chrysotobibenzyl vs. Moscatilin Cytotoxicity-Selectivity Profile

In a direct comparative study of bibenzyls against FHCC-98 hepatoma cells, chrysotobibenzyl exhibited moderate cytotoxicity (IC50 = 56.60 ± 0.92 μM) while moscatilin demonstrated potent cytotoxicity (IC50 = 8.68 ± 0.95 μM), representing a 6.5-fold difference in direct cell-killing potency [1]. However, chrysotobibenzyl at non-cytotoxic concentrations (1-50 μM) significantly inhibits lung cancer cell migration and invasion in H460 and H292 cells without affecting viability, whereas moscatilin's effects on migration occur at concentrations overlapping with its cytotoxic range [2]. In NCI-H23 lung cancer cells, chrysotobibenzyl exhibits an IC50 of 252.24 μM, confirming its weak direct cytotoxicity and establishing its utility specifically as an anti-metastatic rather than cytotoxic agent .

Anti-metastatic Cytotoxicity Lung cancer Hepatoma

Mechanistic Specificity: Caveolin-1-Dependent Integrin Regulation Unique to Chrysotobibenzyl

Chrysotobibenzyl uniquely inhibits lung cancer cell migration through a caveolin-1 (Cav-1)-dependent mechanism involving the downregulation of integrins β1, β3, and αν, as well as suppression of epithelial-to-mesenchymal transition (EMT) markers including Vimentin, Snail, and Slug [1]. shRNA-mediated Cav-1 knockdown experiments confirmed that Cav-1 is required for the compound's anti-migratory effects, as shCav-1 transfected H460 and H292 cells showed decreased migration and reduced integrin expression [2]. This Cav-1-dependent integrin switch regulation has not been reported for moscatilin, chrysotoxine, gigantol, or erianin, which exert anti-metastatic effects via distinct pathways: moscatilin acts through ROS suppression, chrysotoxine targets Src/Akt and cancer stem cell phenotypes, and gigantol inhibits Wnt/β-catenin signaling [3].

Caveolin-1 Integrin switch EMT Metastasis mechanism

Cisplatin Sensitization: Chrysotobibenzyl Enhances Chemotherapy-Induced Apoptosis in Lung Cancer

Chrysotobibenzyl sensitizes lung cancer cells to cisplatin-mediated apoptosis through integrin downregulation, as demonstrated in H460 and H292 cells [1]. The study established that chrysotobibenzyl treatment at 1-50 μM (non-cytotoxic concentrations) suppresses EMT markers and integrin expression, which in turn enhances cisplatin-induced cell death [2]. While other bibenzyls have demonstrated cisplatin-sensitizing properties—such as 3,4-dihydroxy-5,4′-dimethoxybibenzyl (DS-1) via p53 upregulation—chrysotobibenzyl is the only bibenzyl for which this effect has been mechanistically linked to Cav-1-dependent integrin regulation [3]. This distinguishes chrysotobibenzyl as the preferred compound for combination studies targeting the integrin switch-chemosensitivity axis.

Cisplatin sensitization Combination therapy Chemoresistance Apoptosis

Cross-Species Metabolic Profiling: 36 Identified Metabolites Including Phase I Demethylation Products

Comprehensive metabolite profiling of chrysotobibenzyl in human liver fractions identified a total of 36 metabolites, comprising 19 phase I metabolites, 10 glucuronide conjugates, and 7 glutathione (GSH) adducts [1]. Using reference standards, four metabolites were unambiguously identified as moscatilin (M22), chrysotoxine (M25), erianin (M27), and crepidatin (M28), demonstrating that chrysotobibenzyl undergoes metabolic conversion into other bioactive bibenzyls via sequential demethylation pathways [2]. The detection of GSH conjugates also indicates the formation of reactive ortho-quinone and quinone-methide intermediates, which has implications for potential bioactivation or toxicity [3]. No comparable comprehensive metabolite profiling dataset exists for moscatilin, gigantol, or chrysotoxine in human liver systems.

Metabolite profiling Phase I metabolism GSH conjugation UPLC-Orbitrap-HRMS

Anoikis Facilitation: Chrysotobibenzyl Demonstrates Class-Wide Anti-Metastatic Activity

Chrysotobibenzyl, alongside chrysotoxine, crepidatin, and moscatilin, was demonstrated to facilitate anoikis and inhibit the growth of lung cancer cells under anchorage-independent conditions [1]. The study established that all four bibenzyls share this anti-metastatic property, though quantitative differences in potency between compounds were not reported [2]. This class-level activity provides a baseline for anti-metastatic screening but does not differentiate chrysotobibenzyl from its analogs. The significance of this finding lies in establishing chrysotobibenzyl as part of an anti-metastatic bibenzyl class while reinforcing that further mechanistic and potency distinctions (e.g., Cav-1 dependence, cisplatin sensitization) are required for informed compound selection.

Anoikis Anchorage-independent growth Metastasis ECM detachment

Validated Application Scenarios for Chrysotobibenzyl Based on Quantitative Evidence


Caveolin-1-Integrin-EMT Signaling Axis Research in Non-Small Cell Lung Cancer

Chrysotobibenzyl is the only bibenzyl compound for which Cav-1-dependent integrin downregulation (β1, β3, αν) and EMT suppression (Vimentin, Snail, Slug reduction) have been experimentally validated using shRNA knockdown models in H460 and H292 cells [1]. Studies requiring a chemical probe for the Cav-1-integrin-EMT signaling cascade should prioritize chrysotobibenzyl over moscatilin (which acts via ROS) or chrysotoxine (which targets Src/Akt and cancer stem cells). Effective concentrations range from 1-50 μM, with the compound demonstrating non-cytotoxicity in this window across multiple lung cancer cell lines (H460, H292, A549, H23) and non-cancerous cells (primary DP1, DP2 fibroblasts) [2].

DMPK Studies Requiring Fully Characterized Human Hepatic Metabolism

For drug metabolism and pharmacokinetic studies requiring predictable in vitro-in vivo extrapolation, chrysotobibenzyl offers the only complete human hepatic metabolic map among bibenzyl compounds, with 36 metabolites fully identified including 19 phase I demethylation products, 10 glucuronide conjugates, and 7 GSH adducts [3]. The compound's t1/2 of 44.35 min in human hepatocytes (versus 16.24 min in microsomes) must be considered in experimental timing and dosing design [4]. Researchers investigating bibenzyl metabolic interconversion should note that chrysotobibenzyl is metabolized into moscatilin, chrysotoxine, erianin, and crepidatin [5].

Combination Chemotherapy Studies Targeting Integrin-Mediated Cisplatin Sensitization

Chrysotobibenzyl is the bibenzyl of choice for combination studies with cisplatin where integrin regulation is the hypothesized sensitization mechanism. The compound enhances cisplatin-induced apoptosis in H460 and H292 lung cancer cells through Cav-1-dependent integrin downregulation and EMT suppression [6]. This mechanistically distinct sensitization pathway (integrin switch vs. p53 upregulation observed with DS-1) makes chrysotobibenzyl uniquely suitable for studies investigating integrin-targeted chemosensitization strategies [7].

Metastasis-Focused Research Requiring Migration Inhibition Without Cytotoxicity Confounding

Chrysotobibenzyl is specifically suited for anti-metastatic mechanism studies that require clean separation between migration inhibition and direct cytotoxicity. The compound exhibits weak direct cytotoxicity (NCI-H23 IC50 = 252.24 μM; FHCC-98 IC50 = 56.60 μM) while demonstrating significant anti-migratory and anti-invasive effects at non-cytotoxic concentrations of 1-50 μM [8]. This 5- to 250-fold window between anti-metastatic and cytotoxic concentrations enables researchers to attribute observed effects to migration pathway modulation rather than cell death confounding [9]. For studies prioritizing direct tumor cell killing, moscatilin (FHCC-98 IC50 = 8.68 μM) or erianin (nanomolar IC50 values) would be more appropriate [10].

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